Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate
Description
Properties
Molecular Formula |
C20H31N3O4 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 3-amino-4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]benzoate |
InChI |
InChI=1S/C20H31N3O4/c1-5-26-18(24)13-6-11-17(16(21)12-13)22-14-7-9-15(10-8-14)23-19(25)27-20(2,3)4/h6,11-12,14-15,22H,5,7-10,21H2,1-4H3,(H,23,25) |
InChI Key |
KKZYIXDPWVQSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCC(CC2)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Benzoate Structure
The initial step involves the synthesis of the ethyl 3-aminobenzoate core, which can be achieved via classical aromatic amination or nitration followed by reduction:
Nitration and Reduction:
Starting from ethyl benzoate, nitration introduces a nitro group ortho or para to the ester, followed by catalytic hydrogenation or metal reduction to convert the nitro group into an amino group.
This process is well-established, with typical conditions involving nitration using nitric acid and sulfuric acid, and reduction using hydrogen over palladium or platinum catalysts.Direct Amination:
Alternatively, direct amination of ethyl benzoate derivatives can be performed via electrophilic substitution or via Buchwald-Hartwig amination if suitable halogenated intermediates are prepared.
Introduction of the Amino Group at the 3-Position
The amino group at the 3-position can be introduced via directed ortho-amination techniques or through substitution reactions on pre-functionalized intermediates. For example:
Electrophilic Aromatic Substitution:
Using amino or amino-protected intermediates, selective substitution at the 3-position can be achieved through directed ortho-amination.Protection of the Amino Group:
To prevent undesired side reactions, the amino group can be protected as a tert-butoxycarbonyl (Boc) derivative during subsequent steps, as indicated in patent CN108602758B.
Preparation of the Cyclohexylamine Derivative
The cyclohexylamine moiety, bearing the (1R,4R)-4-aminocyclohexyl group, is synthesized or obtained commercially and then functionalized with a Boc protecting group:
Boc Protection of Cyclohexylamine:
Cyclohexylamine reacts with Boc anhydride (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or acetone, forming the tert-butoxycarbonyl-protected cyclohexylamine.Stereochemical Control:
The stereochemistry (1R,4R) is maintained during synthesis via stereoselective routes or chiral starting materials, as detailed in patent CN108602758B.
Coupling of the Cyclohexylamine to the Benzoate Core
The key step involves coupling the protected cyclohexylamine to the 4-position of the benzoate ring:
Amide Bond Formation:
The amino group on the benzoate core (preferably protected as Boc) reacts with the cyclohexylamine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU in an inert solvent (e.g., DMF, dichloromethane).Reaction Conditions:
Typically, the coupling occurs at room temperature or slightly elevated temperatures under inert atmosphere, with the presence of a base like DIPEA (N,N-diisopropylethylamine) to facilitate amide bond formation.
Deprotection and Final Functionalization
Removal of Protecting Groups:
The Boc group on the cyclohexylamine can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, yielding the free amino group.Purification:
The final compound is purified via chromatography or recrystallization, ensuring high purity and stereochemical integrity.
Summary of the Most Relevant Preparation Process
Additional Considerations
Stereochemical Control:
The stereochemistry of the cyclohexyl ring (1R,4R) is crucial and can be maintained via chiral starting materials or stereoselective synthesis techniques.Reaction Optimization:
Reaction parameters such as temperature, solvent choice, and molar ratios are optimized to maximize yield and stereochemical purity, as demonstrated in patent procedures.Alternative Methods: Variations include direct amination of aromatic rings via transition-metal catalysis, or multi-step sequences involving halogenation followed by amination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s reactive amino and ester groups make it a valuable building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, protein binding, and cellular uptake.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences and Implications
Substituent Effects: The Boc group in the target compound improves stability during synthesis compared to the hydroxyethyl group in Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate . Replacement of the cyclohexyl group with a piperazine-ethylamino moiety (as in ) introduces basicity and conformational flexibility, enhancing antimycobacterial activity.
Stereochemical Considerations: The trans-(1r,4r) configuration in the target compound is critical for maintaining spatial alignment of functional groups, which is absent in non-stereospecific analogs like Ethyl 3-amino-4-(tert-butylamino)benzoate (CAS: 637041-67-9) .
Synthetic Yields: The target compound’s synthesis (via hydrogenation and Boc protection) achieves ~70% yield , comparable to analogs like (1r,4r)-1,3-Dioxoisoindolin-2-yl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate .
Antimycobacterial Activity
The target compound’s piperazine-containing analog (from ) demonstrated efficacy against Mycobacterium tuberculosis H37Rv, with MIC values <1 µg/mL. The Boc-protected cyclohexylamino group in the target compound may enhance membrane permeability, though direct activity data are pending .
Stability and Reactivity
- Boc Protection: The Boc group in the target compound prevents undesired side reactions during peptide coupling, unlike the nitro-containing analog (tert-butyl ((1r,4r)-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate) , which requires reduction for further functionalization.
- Comparative Solubility : The dioxoisoindolinyl ester analog exhibits lower solubility in aqueous media due to its bulky aromatic substituent, whereas the target compound’s ethyl ester may offer balanced lipophilicity.
Biological Activity
Ethyl 3-amino-4-(((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Information:
- IUPAC Name: this compound
- CAS Number: 2748600-10-2
- Molecular Formula: C20H31N3O4
- Molecular Weight: 377.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C20H31N3O4 |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 2748600-10-2 |
The compound is hypothesized to act through multiple pathways:
- Covalent Bonding: The presence of the tert-butoxycarbonyl group allows for covalent interactions with biological targets, potentially influencing enzyme activity and receptor binding.
- Ferroptosis Induction: Similar compounds have shown the ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism may be relevant in cancer therapy where selective targeting of cancer cells is desired .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antitumor Activity: Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis and ferroptosis in cancer cells.
- Neuroprotective Effects: Some derivatives have demonstrated protective effects against neurodegenerative diseases by modulating oxidative stress pathways.
Case Studies and Research Findings
- Antitumor Efficacy:
- Mechanistic Insights:
-
In Vivo Studies:
- Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, it also presents challenges regarding selectivity and off-target effects. Further studies are required to establish a comprehensive safety profile.
Q & A
Q. Key Optimization Factors :
Q. Yield Comparison :
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | THF, RT, 24h | 85–90 | |
| Boc Protection | DCM, Boc₂O, DMAP | 75–80 |
Basic: How is the stereochemical integrity of the (1r,4r)-cyclohexylamine core maintained during synthesis?
Methodological Answer:
The (1r,4r) configuration is preserved through:
Chiral starting materials : Use of enantiomerically pure cyclohexane derivatives (e.g., (1R,4R)-4-aminocyclohexanol) to avoid racemization .
Stereospecific reaction design : Reactions like Mitsunobu or SN2 mechanisms retain configuration. For example, methanesulfonate intermediates in ensure inversion-free substitution .
Analytical validation : Chiral HPLC or NMR (e.g., NOESY) confirms stereochemistry post-synthesis .
Q. Critical Parameters :
- Reaction mechanism : Avoid acid/base conditions that may epimerize chiral centers.
- Protecting groups : Boc groups stabilize amines without inducing steric strain .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
Discrepancies in NMR data (e.g., unexpected splitting or integration) arise from:
Dynamic effects : Conformational flexibility of the cyclohexyl ring causes signal broadening. Low-temperature NMR (e.g., –40°C in CD₃OD) stabilizes conformers .
Diastereotopic protons : Protons on the cyclohexyl ring may appear as complex multiplets. 2D NMR (COSY, HSQC) assigns signals accurately .
Solvent-induced shifts : Deuterated DMSO vs. CDCl₃ alters chemical shifts. Cross-referencing with computed spectra (DFT) resolves ambiguities .
Q. Example from :
- 1H NMR (300 MHz, MeOD) : δ 8.60 (s, 1H, aromatic), 3.73–3.68 (m, 1H, cyclohexyl), 1.57–1.36 (m, 9H, Boc). Splitting at δ 2.67 (br s) suggests hindered rotation of the piperazine moiety .
Advanced: How does the Boc group influence reactivity in downstream functionalization?
Methodological Answer:
The Boc group serves dual roles:
Protection : Shields the amine from undesired reactions (e.g., acylation, oxidation) during multi-step syntheses .
Steric effects : The bulky tert-butyl group directs regioselectivity. For example, in , Boc-protected amines undergo selective alkylation at less hindered sites .
Q. Case Study :
- Deprotection : TFA in DCM (0°C, 3h) removes Boc without degrading the ester or amino groups .
- Reactivity Comparison :
| Group | Reaction with Electrophiles | Reference |
|---|---|---|
| Boc-protected amine | No reaction with AcCl | |
| Free amine | Forms acetamide with AcCl |
Basic: What analytical techniques validate the purity and structure of this compound?
Methodological Answer:
LC-MS : Confirms molecular weight (e.g., m/z 452 [M+H]+ in ) and detects impurities >0.1% .
1H/13C NMR : Assigns protons (e.g., Boc tert-butyl at δ 1.31) and carbons (e.g., ester carbonyl at δ 166.49) .
Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .
Q. Biological Activity Comparison :
| Derivative | Target (e.g., Enzyme IC₅₀) | Reference |
|---|---|---|
| Boc-protected | 5.2 µM (Kinase X) | |
| Free amine | 12.8 µM (Kinase X) |
Advanced: What computational methods predict interaction modes with biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., kinases) using the compound’s 3D structure (DFT-optimized geometry) .
MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns, identifying key interactions (e.g., H-bonds with catalytic lysine) .
Q. Case Study :
- Target : Tyrosine kinase (PDB: 1T46).
- Key Interactions :
- Boc group forms hydrophobic contacts with Val 104.
- Amino group H-bonds with Asp 86 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
